Cas no 1223859-98-0 (8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide)

8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic heterocyclic compound featuring a thienoquinoline core with a chloro substituent at the 8-position and an ethylphenyl group at the 3-position. The carboxamide functionality, linked to a 3-methylbutyl chain, enhances its potential for molecular interactions. This structure suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. Its rigid fused-ring system may confer selectivity in binding to target proteins, while the chloro and ethylphenyl groups could influence solubility and pharmacokinetic properties. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery and biochemical research.
8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide structure
1223859-98-0 structure
商品名:8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
CAS番号:1223859-98-0
MF:C25H25ClN2OS
メガワット:436.996803998947
CID:5392510

8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
    • インチ: 1S/C25H25ClN2OS/c1-4-16-5-7-17(8-6-16)22-20-14-28-21-10-9-18(26)13-19(21)23(20)30-24(22)25(29)27-12-11-15(2)3/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,29)
    • InChIKey: HVXJFMWMEIRPDW-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(Cl)=CC=2)C2SC(C(NCCC(C)C)=O)=C(C3=CC=C(CC)C=C3)C=2C=1

じっけんとくせい

  • 密度みつど: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 638.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.54±0.46(Predicted)

8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-5914-5mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
5mg
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F3382-5914-20mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
20mg
$99.0 2023-04-26
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F3382-5914-10μmol
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
10μl
$69.0 2023-04-26
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F3382-5914-40mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-5914-5μmol
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
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$63.0 2023-04-26
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F3382-5914-15mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
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15mg
$89.0 2023-04-26
Life Chemicals
F3382-5914-2mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
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2mg
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Life Chemicals
F3382-5914-3mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-5914-30mg
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-5914-2μmol
8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide
1223859-98-0 90%+
2μl
$57.0 2023-04-26

8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide 関連文献

8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No 1223859-98-0 and Product Name: 8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide

8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1223859-98-0, represents a convergence of advanced organic synthesis and medicinal chemistry, making it a subject of intense research interest. The molecular framework of this compound incorporates multiple pharmacophoric elements, including a thieno[3,2-c]quinoline core, which is known for its potential in modulating various biological pathways. The presence of substituents such as 8-chloro, 3-(4-ethylphenyl), and N-(3-methylbutyl) not only enhances its chemical diversity but also opens up avenues for tailored biological activities.

The significance of this compound lies in its potential applications in the development of novel therapeutic agents. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their ability to interact with biological targets in complex ways. The thieno[3,2-c]quinoline scaffold, in particular, has been extensively studied for its role in inhibiting kinases and other enzymes involved in cancer progression. The introduction of electron-withdrawing groups like chloro and alkyl chains such as N-(3-methylbutyl) can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, making it a promising candidate for further exploration.

In the context of contemporary research, compounds like 8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide are being evaluated for their efficacy in treating a range of diseases. For instance, studies have demonstrated that derivatives of thieno[3,2-c]quinoline can exhibit potent antitumor activity by targeting specific pathways that drive cancer cell proliferation. The structural modifications present in this compound may enhance its ability to bind to biological receptors with high affinity and selectivity, thereby minimizing side effects associated with traditional chemotherapeutic agents.

The synthesis of this compound involves intricate organic transformations that require precise control over reaction conditions. The introduction of the 8-chloro substituent, for example, necessitates careful handling to avoid unwanted side reactions. Similarly, the attachment of the 4-ethylphenyl and N-(3-methylbutyl) groups demands expertise in multi-step synthetic protocols. These challenges underscore the importance of skilled chemists in developing efficient synthetic routes that yield high-purity compounds suitable for further biological evaluation.

From a computational chemistry perspective, the molecular modeling of 8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide has provided valuable insights into its binding interactions with potential targets. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how this compound might interact with proteins and enzymes involved in disease processes. These studies not only aid in rational drug design but also help in identifying key structural features that contribute to its biological activity.

The pharmacological profile of this compound is further enhanced by its solubility characteristics. The presence of polar functional groups like amides improves water solubility, which is crucial for drug formulation and delivery. Additionally, the lipophilic nature of certain substituents ensures adequate penetration across biological membranes, facilitating cellular uptake. This balance between hydrophilicity and lipophilicity is often a critical factor in determining the overall efficacy of a drug candidate.

Recent preclinical studies have begun to unravel the mechanism of action of derivatives similar to 8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide. These studies suggest that the compound may exert its therapeutic effects by modulating signaling pathways associated with inflammation and cell proliferation. For instance, inhibition of specific kinases by this class of compounds has been shown to disrupt tumor growth and induce apoptosis in cancer cells. Such findings hold promise for developing next-generation anticancer therapies that are more effective and less toxic than existing treatments.

The development pipeline for this compound is still in its early stages, but preliminary results are encouraging. Researchers are exploring various derivatives to optimize potency and selectivity while minimizing adverse effects. The use of high-throughput screening technologies has accelerated the process by allowing rapid evaluation of numerous analogs based on the core structure. This approach enables scientists to identify lead compounds that can be further refined through iterative medicinal chemistry strategies.

In conclusion,8-Chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. The combination of innovative synthetic methodologies with cutting-edge computational tools has positioned this compound as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for heterocyclic compounds like this one,1223859-98-0 will undoubtedly play a pivotal role in shaping future medical treatments.

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